molecular formula C5H6F3NO3 B13535045 3,3,3-trifluoro-N-(2-hydroxyethyl)-2-oxopropanamide

3,3,3-trifluoro-N-(2-hydroxyethyl)-2-oxopropanamide

Cat. No.: B13535045
M. Wt: 185.10 g/mol
InChI Key: OIWNEWDKYDTBIL-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N-(2-hydroxyethyl)-2-oxopropanamide is a fluorinated organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-(2-hydroxyethyl)-2-oxopropanamide typically involves the reaction of 3,3,3-trifluoro-2-oxopropanoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions, often using a dehydrating agent such as oxalyl chloride to activate the carboxylic acid group, followed by nucleophilic substitution with 2-aminoethanol .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-N-(2-hydroxyethyl)-2-oxopropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,3-Trifluoro-N-(2-hydroxyethyl)-2-oxopropanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-(2-hydroxyethyl)-2-oxopropanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-N-(2-hydroxyethyl)-2-oxopropanamide is unique due to its specific trifluoromethyl and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C5H6F3NO3

Molecular Weight

185.10 g/mol

IUPAC Name

3,3,3-trifluoro-N-(2-hydroxyethyl)-2-oxopropanamide

InChI

InChI=1S/C5H6F3NO3/c6-5(7,8)3(11)4(12)9-1-2-10/h10H,1-2H2,(H,9,12)

InChI Key

OIWNEWDKYDTBIL-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC(=O)C(=O)C(F)(F)F

Origin of Product

United States

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